molecular formula C11H12O3 B1302991 [3-Methoxy-4-(2-propynyloxy)phenyl]methanol CAS No. 385383-48-2

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol

Cat. No.: B1302991
CAS No.: 385383-48-2
M. Wt: 192.21 g/mol
InChI Key: FCMRZOCPIJXDLQ-UHFFFAOYSA-N
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Description

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a methoxy group, a propynyloxy group, and a phenylmethanol moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .

Scientific Research Applications

Chemistry: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: It can be used to design and test new pharmacologically active compounds .

Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Mechanism of Action

The mechanism of action for “[3-Methoxy-4-(2-propynyloxy)phenyl]methanol” is not explicitly mentioned in the available resources. Its potential therapeutic and industrial applications suggest it may interact with biological or chemical systems in a significant way.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification process, followed by reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: The presence of both methoxy and propynyloxy groups in [3-Methoxy-4-(2-propynyloxy)phenyl]methanol makes it a versatile compound with unique reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(3-methoxy-4-prop-2-ynoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7,12H,6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMRZOCPIJXDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376892
Record name [3-methoxy-4-(2-propynyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385383-48-2
Record name 3-Methoxy-4-(2-propyn-1-yloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385383-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-methoxy-4-(2-propynyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Finely powdered K2CO3, 10.4 grams (0.075 moles), and KI, 9.1 grams (0.060 moles), were placed in a 300 mL round-bottomed flask equipped with a magnetic stir bar, and 150 mL acetone was added. 3-methoxy-4-hydroxybenzyl alcohol, 7.71 grams (0.050 moles), and propargyl chloride, 4.10 grams (0.055 moles), were then added, and the mixture stirred and refluxed for approximately 48 hours. The results from thin layer chromatography showed no starting material (3-methoxy-4-hydroxybenzyl alcohol) as well as the presence of a new compound. The solution was then filtered. The acetone of the resulting filtrate was removed by rotary evaporation, leaving an oily residue. The oily residue was dissolved in 50 mL dichloromethane and washed with water (30 mL×2) and then dried over anhydrous potassium carbonate. After filtering the organic phase, the solvents were removed by rotary evaporation, leaving a liquid product. 9 grams of product was obtained, which corresponds to a 94% yield.
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